molecular formula C12H17BrN2 B1292171 5-Bromo-2-(4-methylpiperidin-1-yl)aniline CAS No. 1017028-07-7

5-Bromo-2-(4-methylpiperidin-1-yl)aniline

Cat. No.: B1292171
CAS No.: 1017028-07-7
M. Wt: 269.18 g/mol
InChI Key: QDEMLBHNAALEEV-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperidin-1-yl)aniline: is an organic compound with the molecular formula C12H17BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 4-methyl-1-piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)aniline typically involves a multi-step process:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).

    Piperidinylation: The brominated aniline is then reacted with 4-methyl-1-piperidine under suitable conditions to introduce the piperidinyl group at the 2-position. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, where the aniline group is oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can also be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives of the original compound.

    Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-(4-methylpiperidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its unique structure makes it a valuable scaffold for the synthesis of drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Comparison with Similar Compounds

  • 5-Bromo-2-(2-methyl-1-piperidinyl)aniline
  • 5-Bromo-2-(4-methylpiperazin-1-yl)aniline

Comparison: Compared to its similar compounds, 5-Bromo-2-(4-methylpiperidin-1-yl)aniline has unique structural features that influence its chemical reactivity and biological activity. The presence of the 4-methyl-1-piperidinyl group at the 2-position provides distinct steric and electronic effects, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-4-6-15(7-5-9)12-3-2-10(13)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEMLBHNAALEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251839
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017028-07-7
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017028-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-methyl-1-piperidinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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